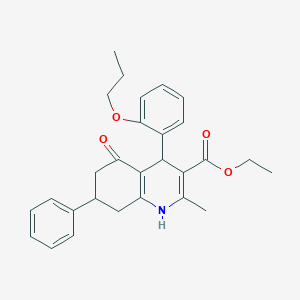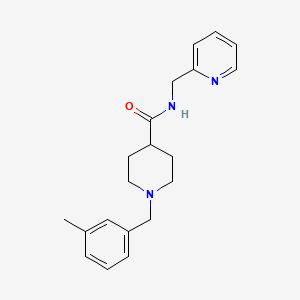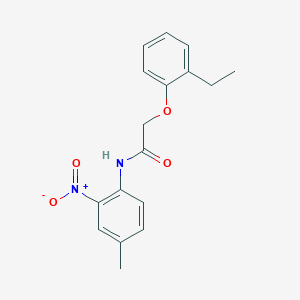![molecular formula C18H19BrN2O2S B4924759 N-{[(4-bromophenyl)amino]carbonothioyl}-3-butoxybenzamide](/img/structure/B4924759.png)
N-{[(4-bromophenyl)amino]carbonothioyl}-3-butoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(4-bromophenyl)amino]carbonothioyl}-3-butoxybenzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BPTES and is known for its ability to inhibit the activity of the enzyme glutaminase, which is involved in the metabolism of glutamine.
作用機序
BPTES works by binding to the active site of glutaminase, thereby inhibiting its activity. Glutaminase is an enzyme that converts glutamine to glutamate, which is an important neurotransmitter and energy source for cancer cells. By inhibiting glutaminase activity, BPTES reduces the availability of glutamate and other metabolites that are required for cancer cell growth and survival.
Biochemical and Physiological Effects:
BPTES has been shown to have a number of biochemical and physiological effects. In addition to inhibiting glutaminase activity, BPTES has been shown to induce apoptosis (programmed cell death) in cancer cells. BPTES has also been shown to reduce the expression of genes that are involved in cell proliferation and survival. In addition, BPTES has been shown to reduce the levels of glutamate and other metabolites that are required for cancer cell growth and survival.
実験室実験の利点と制限
BPTES has several advantages for use in lab experiments. It is a potent inhibitor of glutaminase activity and has been shown to be effective in reducing the growth of cancer cells in vitro and in vivo. BPTES is also relatively easy to synthesize and is commercially available. However, there are also some limitations to the use of BPTES in lab experiments. BPTES has been shown to have off-target effects on other enzymes, which can complicate data interpretation. In addition, the use of BPTES in vivo can be challenging due to its low solubility and poor pharmacokinetic properties.
将来の方向性
There are several future directions for research involving BPTES. One area of research is the development of more potent and selective inhibitors of glutaminase activity. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to BPTES treatment. Finally, there is a need for further research to understand the mechanisms by which BPTES induces apoptosis and reduces the growth of cancer cells.
合成法
The synthesis of BPTES involves a series of chemical reactions that result in the formation of the final compound. The method for synthesizing BPTES was first reported in 2010 by researchers at the University of California, San Francisco. The method involves the reaction of 4-bromoaniline with thionyl chloride to form 4-bromoanilinothionyl chloride. This intermediate is then reacted with 3-butoxybenzamide to form BPTES.
科学的研究の応用
BPTES has been widely used in scientific research due to its ability to inhibit glutaminase activity. Glutaminase is an enzyme that plays a crucial role in the metabolism of glutamine, which is an important nutrient for cancer cells. By inhibiting glutaminase activity, BPTES has been shown to be effective in reducing the growth of cancer cells in vitro and in vivo. BPTES has also been used to study the role of glutamine metabolism in other diseases such as neurodegenerative disorders and infectious diseases.
特性
IUPAC Name |
N-[(4-bromophenyl)carbamothioyl]-3-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2S/c1-2-3-11-23-16-6-4-5-13(12-16)17(22)21-18(24)20-15-9-7-14(19)8-10-15/h4-10,12H,2-3,11H2,1H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHTYBQIYLDSMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromophenyl)carbamothioyl]-3-butoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

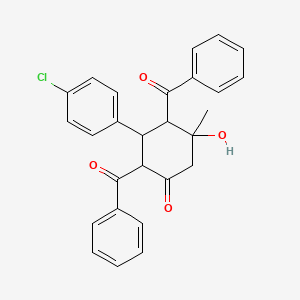
![3-{2-[3-(4-ethylphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B4924686.png)
![1-benzyl-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4924699.png)
![4-[3-(methylthio)propyl]morpholine](/img/structure/B4924710.png)
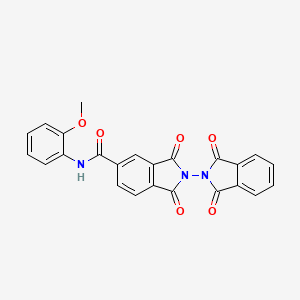
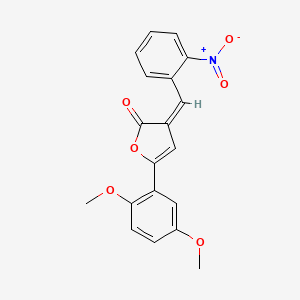
![4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B4924735.png)
![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4924736.png)
![2-(1,3-benzodioxol-5-yl)-N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)acetamide](/img/structure/B4924756.png)
![N-(4-chlorobenzyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4924762.png)

